molecular formula C29H29N5O5S B2874426 N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 309968-94-3

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2874426
CAS No.: 309968-94-3
M. Wt: 559.64
InChI Key: XCKMSZBZBCYEMK-UHFFFAOYSA-N
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Description

The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide (hereafter referred to as the "target compound") features a 1,2,4-triazole core substituted at three positions:

  • Position 4: A 2,5-dimethoxyphenyl group.
  • Position 5: A thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety.
  • Position 3: A methyl group connected to a 3-methoxybenzamide.

This structure combines electron-rich aromatic systems (methoxy groups), a sulfur-containing linker, and an indoline-derived substituent, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O5S/c1-37-21-9-6-8-20(15-21)28(36)30-17-26-31-32-29(34(26)24-16-22(38-2)11-12-25(24)39-3)40-18-27(35)33-14-13-19-7-4-5-10-23(19)33/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMSZBZBCYEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of 1,2,4-Triazole Derivatives

Substituent Variations on the Triazole Core
  • Compound 6 (): Features a 5-isoxazolyl group and phenyl substituents. Unlike the target compound, it lacks methoxy or indoline moieties. Its IR spectrum shows a single C=O stretch at 1606 cm⁻¹, compared to the target’s multiple carbonyl groups (amide and indolinone). Melting point (160°C) is lower than derivatives with bulkier substituents .
  • Compound 8a (): Contains a pyridinyl-acetyl group and phenyl substituents. The dual C=O stretches (1679, 1605 cm⁻¹) in IR align with the target’s amide and indolinone carbonyls. Its higher melting point (290°C) suggests increased crystallinity due to planar pyridine and acetyl groups .
  • Compounds 10–15 (): S-alkylated 1,2,4-triazoles with sulfonylphenyl and difluorophenyl groups. These derivatives exhibit tautomerism (thiol-thione equilibrium), absent in the target compound due to its stable thioether linkage. IR spectra confirm the absence of C=O in thione forms (1663–1682 cm⁻¹ in precursors vs. 1247–1255 cm⁻¹ for C=S) .
Key Data Comparison
Compound Core Structure Substituents Melting Point (°C) IR C=O Stretches (cm⁻¹) Yield (%)
Target Compound 1,2,4-Triazole Indolinone, methoxybenzamide Not reported Multiple (amide/ketone) Not reported
Compound 6 1,2,4-Triazole Isoxazolyl, phenyl 160 1606 70
Compound 8a 1,2,4-Triazole Pyridinyl-acetyl, phenyl 290 1679, 1605 80
Compound 10 1,2,4-Triazole (S-alkylated) Sulfonylphenyl, difluorophenyl Not reported 1247–1255 (C=S) 70–80

Benzamide-Containing Derivatives

Role of the Benzamide Group
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene) Methyl)-N-Phenyl Benzamide (): Incorporates a thiazolidinone ring instead of the target’s indolinone. The benzamide here serves as a hydrogen-bond donor/acceptor, similar to the target’s 3-methoxybenzamide.
  • N-((4-Benzyl-5-((2-(Hydroxyamino)-2-oxoethyl)thio)...) (): Shares a benzamide and triazole-thioether scaffold but replaces indolinone with a hydroxyamino group. This substitution may enhance metal-chelating capacity but reduce lipophilicity compared to the indoline moiety .
Spectral and Functional Comparisons
  • IR Spectra : Benzamide derivatives typically show strong C=O stretches near 1660–1680 cm⁻¹ (), consistent with the target’s amide group.
  • Biological Activity: While highlights antimicrobial activity in spiro indole-triazole hybrids, the target’s indolinone group may similarly interact with microbial targets via π-π stacking or hydrophobic interactions .

Sulfur-Containing Linkers

  • Thiophene and Thioether Analogues (): Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides use sulfur linkers for S-alkylation. The target’s thioether group likely enhances stability compared to disulfide bonds, as seen in ’s tautomer-resistant S-alkylated derivatives .

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